molecular formula C4H5FO3 B6236426 3-fluorooxetane-3-carboxylic acid CAS No. 1554199-62-0

3-fluorooxetane-3-carboxylic acid

Cat. No.: B6236426
CAS No.: 1554199-62-0
M. Wt: 120.08 g/mol
InChI Key: FARHFNZDBRSINU-UHFFFAOYSA-N
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Description

3-Fluorooxetane-3-carboxylic acid (CID: 84020541 ) is a high-value chemical building block designed for advanced research and development in medicinal chemistry. Its molecular formula is C4H5FO3 . This compound features a strained oxetane ring, a motif recognized for its significant potential in modern drug discovery programs . The incorporation of oxetane rings into small molecules is a established strategy to improve key physicochemical properties. As a highly polar and compact heterocycle, the oxetane can serve as a surrogate for carbonyl or gem-dimethyl groups, often leading to enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability of the lead compound . The specific introduction of a fluorine atom at the 3-position of the oxetane ring adds further versatility, offering opportunities to modulate electronic properties, influence conformational preferences, and explore novel structure-activity relationships. Oxetane-containing scaffolds are being investigated in clinical and preclinical candidates for a wide range of human diseases, including cancer, viral infections, and autoimmune disorders . Researchers utilize this reagent as a key synthetic intermediate in the design of novel bioactive molecules targeting various enzymes and receptors . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluorooxetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO3/c5-4(3(6)7)1-8-2-4/h1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARHFNZDBRSINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554199-62-0
Record name 3-fluorooxetane-3-carboxylic acid
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Reactivity Profiles and Mechanistic Investigations of 3 Fluorooxetane 3 Carboxylic Acid

Ring Strain and its Influence on Oxetane (B1205548) Reactivity

The oxetane ring, a four-membered heterocycle containing an oxygen atom, possesses significant ring strain, a key determinant of its chemical reactivity. nih.govillinois.edu This strain arises from the deviation of its bond angles from the ideal tetrahedral value of 109.5 degrees. nih.gov The endocyclic angles in oxetane are considerably compressed, resulting in a ring strain of approximately 25.5 kcal/mol, a value comparable to that of highly reactive epoxides (oxiranes) at 27.3 kcal/mol and significantly greater than that of tetrahydrofuran (B95107) (5.6 kcal/mol). nih.gov This inherent strain, coupled with the polarized carbon-oxygen bonds, facilitates ring-opening reactions, which are often initiated by Lewis acid activation. nih.govacs.org

The substitution pattern on the oxetane ring plays a crucial role in its stability and reactivity. For instance, 3,3-disubstituted oxetanes exhibit enhanced stability. This is attributed to the steric hindrance provided by the substituents, which obstructs the trajectory of external nucleophiles towards the C–O σ* antibonding orbital. nih.gov Conversely, the presence of an internal nucleophile, such as an alcohol or amine, in a 3,3-disubstituted oxetane can promote ring-opening under acidic conditions. nih.gov The introduction of substituents also influences the puckering of the oxetane ring, which can affect the proximity of different protons and consequently their chemical shifts in NMR spectroscopy. illinois.edu

The reactivity of oxetanes is largely governed by the high ring strain, leading to a variety of transformations that predominantly involve the cleavage of C-O or C-C bonds. researchgate.net Nucleophilic ring-opening with heteroatom nucleophiles is the most extensively studied reaction of oxetanes. researchgate.net

Table 1: Comparison of Ring Strain in Cyclic Ethers
Cyclic EtherRing SizeRing Strain (kcal/mol)
Oxirane327.3 nih.gov
Oxetane 4 25.5 nih.gov
Tetrahydrofuran55.6 nih.gov

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid functional group in 3-fluorooxetane-3-carboxylic acid introduces a second reactive center to the molecule, exhibiting reactivity patterns characteristic of carboxylic acids.

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives. masterorganicchemistry.compressbooks.pub This reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com A nucleophile initially attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.pubkhanacademy.org This intermediate is generally unstable and subsequently collapses, expelling a leaving group and reforming the carbon-oxygen double bond. pressbooks.pubunizin.org

In the context of carboxylic acids, direct nucleophilic acyl substitution under basic conditions is generally unfavorable. This is because the acidic proton of the carboxylic acid is readily abstracted by the base, forming a carboxylate anion. The resulting carboxylate is significantly less reactive towards nucleophilic attack. masterorganicchemistry.comlibretexts.org However, the reaction can be facilitated by converting the hydroxyl group into a better leaving group. For instance, treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into a more reactive acid chloride. libretexts.orglibretexts.org The reaction involves the formation of a chlorosulfite intermediate, which is then attacked by a chloride ion. libretexts.org

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is influenced by the nature of the leaving group. A more reactive derivative can be converted to a less reactive one. pressbooks.pub

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction of certain carboxylic acids. While simple aliphatic carboxylic acids are generally stable to heat, the presence of electron-withdrawing groups on the α-carbon can facilitate decarboxylation, often at temperatures between 100-150°C. libretexts.org The decarboxylation of unactivated aromatic carboxylic acids can result in minimal cross-linking. nist.gov However, under strongly oxidizing conditions, coupling of even unactivated acids can be significant. nist.gov

The thermal decarboxylation of acids with a double-bonded functional group at the α-carbon is thought to proceed through a cyclic elimination mechanism. libretexts.org Carboxylate radicals, which can be generated through methods like the thermal decomposition of diacyl peroxides or Kolbe electrolysis, can also undergo decarboxylation to form hydrocarbon radicals. libretexts.org Another method for decarboxylation is the Hunsdiecker reaction, which involves the treatment of silver salts of carboxylic acids with bromine or chlorine to produce alkyl halides. libretexts.org The use of soda lime, a mixture of sodium hydroxide (B78521) and calcium oxide, can also effect decarboxylation when heated with the sodium salt of a carboxylic acid or with certain carboxylic acids themselves. libretexts.org

Esterification is the process of forming an ester, typically from a carboxylic acid and an alcohol. The Fischer esterification is a classic method that involves heating a carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride. masterorganicchemistry.comchemguide.co.uk This reaction is reversible and exists in equilibrium. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester, the alcohol is often used in large excess, or the water produced during the reaction is removed. masterorganicchemistry.com

The mechanism of Fischer esterification involves several equilibrium steps. masterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com A proton transfer occurs, followed by the elimination of water as a leaving group. masterorganicchemistry.com Finally, deprotonation of the resulting protonated ester yields the final product and regenerates the acid catalyst. masterorganicchemistry.com

Table 2: Key Aspects of Fischer Esterification
AspectDescription
Reactants Carboxylic acid and an alcohol chemguide.co.uk
Catalyst Strong acid (e.g., H₂SO₄, HCl) libretexts.orgchemguide.co.uk
Reaction Type Reversible equilibrium masterorganicchemistry.commasterorganicchemistry.com
Driving Equilibrium Use of excess alcohol or removal of water masterorganicchemistry.com
Intermediate Tetrahedral intermediate masterorganicchemistry.comyoutube.com
Byproduct Water masterorganicchemistry.com

Stereoelectronic Effects of Fluorine on Reactivity

The presence of a fluorine atom at the 3-position of the oxetane ring introduces significant stereoelectronic effects that profoundly influence the molecule's reactivity.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. researchgate.net This effect can significantly impact the stability and reactivity of adjacent functional groups and the ring system itself. In the context of ring-opening reactions of fluorinated oxetanes, the presence of fluorine can direct the stereochemical outcome. researchgate.netbohrium.com

Theoretical and experimental studies have shown that electronic, rather than steric, influences of the fluorine atom often govern the regioselectivity of ring-opening reactions. researchgate.net For instance, in the ring-opening of fluoroalkylidene-oxetanes with bromide ions, the reaction is directed by the fluorine atom, allowing for the stereoselective synthesis of tetrasubstituted fluoroalkenes. researchgate.net This highlights that even in the presence of bulky substituents, the electronic properties of fluorine can be the dominant factor in controlling reactivity. researchgate.net The high polarity of the C-F bond, while contributing to electrostatic stability, also plays a role in these stereoelectronic interactions. researchgate.net Furthermore, selective fluorination can induce pseudo-anomeric effects through electrostatic 1,3-diaxial interactions, which can influence the conformational preferences of the molecule. nih.govst-andrews.ac.uk

Directing Effects in Cyclization and Addition Reactions

While specific studies detailing the directing effects of this compound in cyclization and addition reactions are not extensively documented in publicly available literature, its reactivity can be inferred from the electronic properties of its constituent functional groups. The oxetane ring itself is a strained four-membered ether, susceptible to ring-opening reactions. The presence of a fluorine atom and a carboxylic acid at the C3 position significantly influences the molecule's electronic landscape.

Both the fluorine atom and the carboxylic acid are strongly electron-withdrawing groups. This electronic pull would make the C3 position of the oxetane ring electron-deficient. In potential addition reactions involving the carboxyl group or in cyclization reactions where the oxetane acts as a building block, these groups would exert significant stereoelectronic control over the transition states, although specific regiochemical outcomes would be highly dependent on the reaction conditions and the nature of the reaction partners. For instance, in reactions involving the formation of a radical or a carbocation at the C3 position via decarboxylation, the fluorine atom would play a key role in stabilizing or destabilizing the intermediate, thereby directing the course of the reaction.

In halolactonization reactions of unsaturated carboxylic acids, which provide a model for intramolecular cyclization, the regioselectivity (endo vs. exo) is often determined by the electronic stabilization of substituents on the alkene. researchgate.net Although this compound is saturated, its derivatives could undergo such cyclizations, where the fluorine and oxetane moieties would be critical in directing the stereochemical and regiochemical outcome.

Mechanistic Studies of Key Transformations Involving this compound

Understanding Selectivity in Fluorocyclization Reactions

Selectivity in fluorocyclization reactions is a key challenge and an area of active investigation. As revealed by mechanistic studies, the outcome of these reactions can be finely tuned. nih.govnih.gov In hypervalent iodine-promoted fluorocyclizations, a significant divergence in selectivity is observed between unsaturated carboxylic acid and unsaturated alcohol substrates. nih.gov

The carboxylic acid substrates tend to favor a 5-exo-trig cyclization pathway, which occurs before the fluorination step. nih.gov This preference is attributed to the electronic nature of the carboxylic acid group, which influences the stability of the intermediates and the transition state energies. The "cyclization first" mechanism is energetically more favorable for these substrates, leading to the formation of lactones. nih.govfrontiersin.org Conversely, unsaturated alcohols follow a "fluorination first" path, leading to 6-endo products. nih.govfrontiersin.org The key takeaway is that the inherent properties of the functional group, such as pKa, dictate the reaction pathway and, consequently, the selectivity. nih.govfrontiersin.org

Table 1: Factors Influencing Selectivity in Hypervalent Iodine-Promoted Fluorocyclizations

Factor Influence on Selectivity Favored Product for Carboxylic Acids Reference
Substrate Functional Group The pKa and nucleophilicity of the group (e.g., -COOH vs. -OH) determine the preferred mechanistic pathway.5-exo lactone nih.gov, nih.gov
Reaction Mechanism Carboxylic acids favor a "cyclization first, fluorination later" mechanism.5-exo lactone nih.gov, frontiersin.org
Cyclization Mode The electronics of the carboxylic acid favor the 5-exo-trig transition state over the 6-endo alternative.5-exo lactone nih.gov

Radical-Based Reactions and Pathways

The carboxylic acid functional group is a versatile handle for generating alkyl radicals through decarboxylation. nih.gov This strategy is particularly valuable for creating tertiary radicals, which can be challenging to generate otherwise. This compound is an ideal precursor for the corresponding tertiary 3-fluorooxetanyl radical upon decarboxylation.

Modern synthetic methods, particularly those employing photoredox catalysis, have enabled the efficient decarboxylation of aliphatic carboxylic acids under mild conditions. nih.govnih.gov The general process involves the oxidation of a carboxylate to a carboxyl radical, which rapidly extrudes carbon dioxide to form an alkyl radical. nih.gov This radical can then be trapped by a suitable reagent, for example, a fluorine atom donor in a decarboxylative fluorination reaction, or it can add to polyfluoroarenes in a defluorinative alkylation process. nih.govresearchgate.net

The decarboxylative fluorination of tertiary and benzylic acids can proceed through radical intermediates that may be further oxidized to carbocations. researchgate.net For this compound, photoredox-catalyzed decarboxylation would generate the 3-fluoro-3-oxetanyl radical. This highly reactive intermediate could then participate in a variety of bond-forming reactions, offering a powerful method for the late-stage functionalization of complex molecules. nih.gov The reaction of α-fluoro carboxylic acids, in particular, has been explored for photocatalytic mono-fluoroalkylation. researchgate.net

Table 2: Potential Radical-Based Reactions of Carboxylic Acids

Reaction Type Catalyst/Reagent System Description Reference
Decarboxylative Fluorination Photoredox Catalyst (e.g., Ru(bpy)₃²⁺ or Ir complexes) + SELECTFLUOR®Visible-light-induced decarboxylation to form an alkyl radical, which is then trapped by the fluorine source. researchgate.net, nih.gov
Decarboxylative Arylation (Minisci-type) Ag⁺/S₂O₈²⁻ or Photoredox CatalysisAlkyl radical generated from decarboxylation adds to an electron-deficient (hetero)arene. nih.gov
Decarboxylative Polyfluoroarylation Photoredox Catalyst + PolyfluoroareneRadical addition to a polyfluoroarene followed by fluoride (B91410) elimination. nih.gov
Copper-Catalyzed Decarboxylative Fluorination Cu(OTf)₂ / Cu(MeCN)₄BF₄ + Fluoride SourceA method developed for aromatic carboxylic acids that proceeds via a putative high-valent arylcopper(III) complex. thieme-connect.com

Applications of 3 Fluorooxetane 3 Carboxylic Acid As a Versatile Synthetic Building Block

Role in the Synthesis of Fluorinated Heterocycles

The development of novel and efficient methods for synthesizing fluorinated heterocycles is a significant focus in medicinal and agrochemical research. researchgate.net 3-Fluorooxetane-3-carboxylic acid serves as a key precursor for introducing the fluorinated oxetane (B1205548) motif into various heterocyclic systems. The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of the resulting molecules.

The synthesis of fluorinated heterocycles often involves cycloaddition reactions or the transformation of cycloadducts. nih.gov The electron-withdrawing nature of fluoroalkyl groups can increase the reactivity of dienophiles and dipolarophiles, facilitating these reactions. nih.gov While specific examples directly employing this compound in cycloadditions are not extensively detailed in the provided context, the general principles of using fluorinated building blocks are well-established. researchgate.netnih.gov The carboxylic acid functionality of this compound provides a handle for further chemical modifications and coupling reactions to build more complex heterocyclic structures.

Construction of Complex Organic Molecules Bearing Fluorinated Motifs

The incorporation of fluorine into complex organic molecules is a widely used strategy to modulate their physicochemical and biological properties. beilstein-journals.org this compound provides a direct route to introduce a fluorinated, sp³-rich scaffold into larger molecular frameworks. This is particularly valuable in drug discovery, where increasing the fraction of sp³-hybridized carbons (Fsp³) is often associated with improved clinical success rates.

The synthesis of complex, unnatural fluorine-containing amino acids is one area where such building blocks are crucial. nih.gov While the provided information does not offer specific examples starting from this compound, the synthesis of analogous structures like cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids highlights the methodologies that could be adapted. nih.gov These methods often involve multi-step sequences including fluorination and functional group manipulations. nih.gov The development of synthetic methods for fluorinated aromatic carboxylic acids further underscores the importance of fluorinated building blocks in accessing novel chemical space. hokudai.ac.jp

Design and Synthesis of Conformationally Restricted Scaffolds

The rigid nature of the oxetane ring in this compound makes it an excellent scaffold for creating conformationally restricted molecules. This conformational rigidity can pre-organize appended functional groups in a specific spatial orientation, which is highly desirable for enhancing binding affinity and selectivity towards biological targets.

The synthesis of 3-fluoro-oxetane δ-amino acids demonstrates the utility of this scaffold in medicinal chemistry. researchgate.net These molecules serve as constrained mimics of natural amino acids and can be incorporated into peptides to induce specific secondary structures or to act as enzyme inhibitors. The synthesis of these compounds can be challenging, often requiring multi-step procedures starting from chiral precursors like D-xylose. researchgate.net The hydrolysis of the ester group in the final step to yield the carboxylic acid can also be sensitive to the reaction conditions. researchgate.net

Table 1: Synthesis of 3-Fluoro-Oxetane δ-Amino Acids

Starting MaterialKey StepsFinal Product
D-xyloseRing contraction, fluorination, ester hydrolysis2,4-anhydro-5-N-(tert-butoxycarbonyl)amino-5-deoxy-3-fluoro-D-arabinonic acid
1,2-O-isopropylidene-α-D-xylofuranoseEpimerization, ring contraction, fluorination, saponification3-fluoro-oxetane δ-amino acid

This table summarizes the synthetic approaches to 3-fluoro-oxetane δ-amino acids, highlighting the starting materials and key transformations involved.

The oxetane moiety, particularly the 3,3-disubstituted oxetane, is recognized as a valuable isosteric replacement for gem-dimethyl and carbonyl groups in medicinal chemistry. nih.gov The replacement of a gem-dimethyl group with a this compound derivative can introduce polarity and a hydrogen bond acceptor, potentially improving solubility and pharmacokinetic properties. nih.gov Similarly, the oxetane ring can mimic the geometry of a carbonyl group while offering different electronic properties and metabolic stability. nih.gov

The use of oxetanes as bioisosteres has been shown to enhance metabolic stability, solubility, and lipophilicity, while also increasing the sp³-character of the molecule. nih.gov The fluorine atom in this compound further modulates these properties, offering a finer tool for property optimization. nih.gov

Development of Novel Glycomimetics and Peptidomimetics

The structural features of this compound make it an attractive building block for the synthesis of novel glycomimetics and peptidomimetics. These molecules mimic the structure and function of carbohydrates and peptides, respectively, but with improved stability and bioavailability.

The synthesis of peptidomimetics where an amide bond is replaced by an oxetane ring has been reported. researchgate.net The rigid oxetane scaffold can enforce a specific backbone conformation, leading to enhanced biological activity. The incorporation of a fluorine atom can further influence the conformational preferences and electronic properties of the resulting peptidomimetic. The synthesis and evaluation of such building blocks in glycomimetic and peptidomimetic systems are expanding the reach of glycosciences into medical applications. researchgate.net

Precursors for Spiro-Heterocycle Pharmacophores

Spiro-heterocycles, which contain two rings sharing a single atom, are important pharmacophores found in numerous biologically active compounds. This compound can serve as a precursor for the synthesis of spiro-heterocycles where one of the rings is the fluorinated oxetane.

The synthesis of spirocyclic compounds often involves cycloaddition reactions or intramolecular cyclizations. nih.gov For instance, the reaction of ylides with carbonyl compounds can lead to the formation of spiro-heterocycles. nih.gov The carboxylic acid functionality of this compound could be converted to a ketone, which could then participate in such reactions to form spiro-oxetane heterocycles. These structures are of interest in drug discovery due to their three-dimensional nature and novel intellectual property space.

Integration into Advanced Materials Chemistry Architectures

The unique structural and electronic properties of this compound position it as a compelling, albeit largely unexplored, building block for the creation of advanced materials. The incorporation of the strained oxetane ring, coupled with the influential fluorine atom and the versatile carboxylic acid group, offers a trifecta of functionalities that could impart novel characteristics to polymers and liquid crystals. While direct, published research on the integration of this compound into such materials is not extensively available in publicly accessible literature, we can extrapolate its potential based on the well-documented behaviors of related fluorooxetane and fluorinated carboxylic acid-containing materials.

From a materials science perspective, the carboxylic acid group is a versatile functional handle. It can participate in a variety of polymerization reactions, most notably condensation polymerizations to form polyesters and polyamides. This allows for the direct incorporation of the 3-fluorooxetane (B1316920) moiety into the main chain of a polymer.

The oxetane ring itself is a source of unique properties. It can undergo ring-opening polymerization, a process that can be initiated cationically. This offers an alternative route to creating polymers with a polyether backbone, where the fluorinated carboxylic acid group would be a regularly spaced pendant group. Such an architecture could lead to materials with interesting surface properties, such as low surface tension and hydrophobicity, which are characteristic of fluorinated polymers. researchgate.net

Although specific data is not available for materials derived from this compound, research on related fluorooxetane polymers provides insight into their potential. For instance, polymers derived from other fluorooxetane monomers are known to be used as flow, leveling, or wetting agents in coatings. google.com This suggests that polymers incorporating the this compound unit could find applications in surface modification and functional coatings.

The table below summarizes the potential impact of integrating this compound into polymer and liquid crystal architectures, based on the known properties of its constituent functional groups.

Architectural Component Functionality Potential Impact on Material Properties
Fluorine Atom High electronegativity, low polarizabilityIncreased thermal and chemical stability, low surface energy, modified dielectric properties.
Oxetane Ring Strained four-membered ringCan undergo ring-opening polymerization; contributes to molecular rigidity and packing.
Carboxylic Acid Group Reactive functional groupEnables incorporation into polymers via condensation polymerization; provides a site for further chemical modification.

It is important to reiterate that the synthesis and characterization of polymers and liquid crystals specifically derived from this compound is an area that appears to be underexplored in the available scientific literature. The potential applications and properties discussed here are based on established principles of polymer and materials chemistry and the known behavior of related compounds. Further research is necessary to fully elucidate the capabilities of this unique trifunctional monomer in the design of novel advanced materials.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic landscape of 3-fluorooxetane-3-carboxylic acid. Techniques such as Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis offer a detailed picture of the molecule's electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, functioning as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)Description
HOMO-9.5Localized on the oxygen atoms of the carboxylic acid.
LUMO-1.2Localized on the antibonding orbitals of the C=O and C-F bonds.
HOMO-LUMO Gap8.3Indicates high kinetic stability.

Note: These values are hypothetical and serve as an illustration of what FMO analysis would provide.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. wolfram.comresearchgate.net It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netpreprints.org In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are prone to electrophilic attack. Conversely, areas of positive electrostatic potential, usually colored blue, signify a deficiency of electrons and are susceptible to nucleophilic attack. researchgate.net

In the case of this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the carboxylic acid group due to their lone pairs and high electronegativity. The fluorine atom would also contribute to a region of negative potential. The hydrogen atom of the carboxylic acid and the carbon atoms bonded to the electronegative oxygen and fluorine atoms would exhibit a positive potential. These maps are generated through computational calculations, and while a specific map for this molecule is not available, the expected distribution of charges is clear from its structure. wolfram.compreprints.org

Natural Bond Orbital (NBO) Analysis and Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.dewisc.edu This method allows for the quantitative assessment of electron delocalization by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The strength of these interactions is evaluated using second-order perturbation theory, and a larger interaction energy indicates greater electron delocalization, which contributes to the stability of the molecule. wisc.edu

For this compound, NBO analysis would reveal the nature of the sigma (σ) and pi (π) bonds, as well as the lone pairs on the oxygen and fluorine atoms. Key interactions would likely include the delocalization of the lone pairs on the oxygen of the hydroxyl group into the antibonding orbital of the adjacent C=O bond, a classic resonance effect in carboxylic acids. Additionally, interactions involving the highly electronegative fluorine atom and the oxetane (B1205548) ring would be of interest. The NBO analysis provides a quantitative measure of these delocalization effects, which are crucial for understanding the molecule's structure and reactivity. uni-muenchen.deresearchgate.net

Interactive Data Table: Hypothetical NBO Analysis of Key Electron Delocalization Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (O) of -OHπ(C=O)45.2
LP (O) in oxetaneσ(C-C)5.8
LP (F)σ*(C-C)2.1

Note: These values are hypothetical and illustrative of the insights gained from NBO analysis.

Mechanistic Probing via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. nih.govmdpi.com It allows for the characterization of transition states and the elucidation of reaction pathways, providing a deeper understanding of how chemical transformations occur.

Transition State Characterization and Reaction Pathway Elucidation

DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, and, most importantly, the transition state. The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism of the reaction. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is a key factor in predicting the reaction rate. nih.gov For reactions involving this compound, such as its esterification or amidation, DFT could be used to model the transition states of these reactions, revealing the precise geometry of the atoms as the reaction proceeds.

Prediction of Selectivity and Reactivity Profiles

DFT calculations can also be used to predict the selectivity and reactivity of a molecule in different chemical reactions. mdpi.com By comparing the activation energies for different possible reaction pathways, it is possible to predict which product will be formed preferentially. For example, in reactions where this compound could react at different sites, DFT could be used to determine the most likely site of reaction by comparing the energies of the transition states for each pathway. This predictive power is invaluable in designing new synthetic routes and understanding the chemical behavior of complex molecules.

Conformational Analysis and Stereochemical Impact of the Oxetane Ring

The four-membered oxetane ring is a strained heterocyclic system that deviates from planarity. acs.org Computational and experimental studies on various oxetane derivatives reveal that the ring adopts a puckered conformation to alleviate eclipsing interactions between substituents. acs.org The degree of this puckering is influenced by the nature and position of the substituents on the ring. acs.org For the parent, unsubstituted oxetane, X-ray crystallography has determined specific bond lengths and angles that characterize its strained, non-planar structure. acs.org

Table 1: Structural Properties of Unsubstituted Oxetane Ring Data derived from X-ray crystallography studies. acs.org

ParameterValue
C-O Bond Length1.46 Å
C-C Bond Length1.53 Å
C-O-C Bond Angle90.2°
C-C-O Bond Angle92.0°
C-C-C Bond Angle84.8°
Puckering Angle (EDO)16°
Note: Puckering angle shown for a substituted oxetane, EDO (a biodegradable insecticide), as an example of substituent-induced puckering. acs.org

Prediction of Acid-Base Properties (pKa) through Computational Methods

The acidity of a carboxylic acid, quantified by its pKa value, is a crucial physicochemical property. Computational chemistry offers powerful tools to predict pKa values, avoiding potentially difficult experimental measurements. researchgate.netepa.gov These methods are particularly valuable for fluorinated compounds, where the strong electron-withdrawing nature of fluorine significantly impacts acidity. rdd.edu.iq

The prediction of pKa typically involves calculating the Gibbs free energy change (ΔG) for the acid dissociation reaction in a solvent, usually water. nih.gov A common approach utilizes a thermodynamic cycle that breaks down the process into gas-phase and solvation energy components. researchgate.netepa.gov Various levels of theory, including Density Functional Theory (DFT) and Hartree-Fock (HF), are employed for these calculations. rdd.edu.iqresearchgate.net The choice of the functional (e.g., B3LYP, M06L), basis set (e.g., 6-311G(d,p)), and solvation model (e.g., SMD, PCM, COSMO-RS) is critical for accuracy. nih.govchemrxiv.org

For fluorinated carboxylic acids, studies have shown that the presence of fluorine atoms drastically lowers the pKa, increasing acidity. researchgate.netrdd.edu.iq Computational studies on perfluoroalkyl carboxylic acids (PFCAs) have consistently predicted pKa values around 0, which is in agreement with experimental evidence. researchgate.netepa.gov This is attributed to the powerful inductive effect of the fluoroalkyl group, which stabilizes the resulting carboxylate anion. researchgate.net For this compound, the fluorine atom is in the alpha position relative to the carboxylic acid group, which is expected to result in a significantly low pKa.

Protocols based on linear relationships between computed atomic charges of the carboxylate anion and experimental pKa values have also been developed as a fast and accurate prediction method. chemrxiv.org For instance, one successful approach involves computing the Natural Population Analysis (NPA) atomic charge on the carboxylic oxygen atoms using the SMD solvation model at the M06L/6-311G(d,p) level of theory, which has shown a strong correlation (R² = 0.955) with experimental pKa values for a set of carboxylic acids. chemrxiv.org

Table 2: Overview of Computational Methods for pKa Prediction of Carboxylic Acids

Method/ModelDescriptionTypical Accuracy (pKa units)Reference
Thermodynamic Cycles Calculates pKa from gas-phase energies and solvation free energies of the acid and conjugate base.Varies with level of theory; can be < 0.5 units. researchgate.netresearchgate.net
DFT (e.g., B3LYP, M06-2X) A quantum mechanical method used to calculate electronic structure and energies for the thermodynamic cycle.High accuracy when paired with appropriate basis sets and solvation models. researchgate.netchemrxiv.org
COSMO-RS Model A solvation model that predicts thermodynamic properties in solution. Used to calculate pKa with reported errors of approximately ±0.49 units.±0.49 nih.gov
Atomic Charge Correlation Establishes a linear correlation between computed atomic charges on the carboxylate oxygen atoms and experimental pKa.High correlation (R² > 0.95) for specific protocols. chemrxiv.org
Continuum Solvation Models (PCM, SMD) Simulates the solvent as a continuous medium to calculate solvation energies. The SMD model is noted for its computational efficiency.Integral part of accurate pKa prediction; errors depend on the overall theoretical approach. nih.govchemrxiv.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are instrumental in predicting the spectroscopic properties of molecules, providing insights that aid in structural elucidation and characterization. nih.gov Techniques like Density Functional Theory (DFT) can be used to calculate vibrational frequencies (FT-IR, Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

For this compound, while detailed experimental spectra are not widely published, computational predictions can offer a reliable forecast of its spectroscopic features. The calculated vibrational spectra, for example, can be used to assign fundamental vibrations based on the total energy distribution (TED) of the vibrational modes. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and then compared to experimental data to confirm the molecular structure. nih.gov A strong correlation between predicted and experimental values validates both the computational model and the synthesized structure. nih.gov

Another area of computational prediction is ion mobility-mass spectrometry, where the collision cross-section (CCS) of an ion can be calculated. The CCS is a measure of an ion's size and shape in the gas phase. For this compound, predicted CCS values for various adducts have been computed, providing data that can be used to identify the compound in complex mixtures when analyzed by ion mobility-mass spectrometry. uni.lu

Table 3: Predicted Collision Cross Section (CCS) for this compound Adducts Data calculated using CCSbase. uni.lu

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺121.02955116.6
[M+Na]⁺143.01149123.2
[M-H]⁻119.01499118.7
[M+NH₄]⁺138.05609132.2
[M+K]⁺158.98543127.4
[M+H-H₂O]⁺103.01953107.6
[M+HCOO]⁻165.02047135.8

Challenges and Future Perspectives in the Research of 3 Fluorooxetane 3 Carboxylic Acid

Overcoming Limitations in Current Synthetic Methodologies

The synthesis of 3-fluorooxetane-3-carboxylic acid and its derivatives is often a multi-step process that can be challenging and inefficient. researchgate.net One of the primary hurdles is the introduction of the fluorine atom at the C3 position of the oxetane (B1205548) ring, a process that can be difficult to control and may require harsh reagents. researchgate.net

Common synthetic strategies often involve the construction of the oxetane ring from acyclic precursors, followed by fluorination. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a related heterocyclic compound, involves a bromofluorination reaction. nih.gov Another approach involves the ring contraction of larger carbohydrate-derived lactones. researchgate.net While these methods can be effective, they often suffer from limitations such as low yields, the formation of byproducts, and the need for multiple protection and deprotection steps. researchgate.net

Furthermore, the direct conversion of carboxylic acids to other functional groups, such as acyl fluorides, can be challenging. beilstein-journals.org Traditional methods often require harsh conditions and toxic reagents. beilstein-journals.org While newer methods using reagents like 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF3) offer milder alternatives, they still present challenges in terms of reagent availability and cost. beilstein-journals.org

Development of Greener and More Efficient Synthetic Routes

The development of environmentally friendly and efficient synthetic methods for this compound is a critical area of research. Green chemistry principles, such as the use of renewable resources, atom economy, and the reduction of hazardous waste, are becoming increasingly important in chemical synthesis. nih.gov

One promising approach is the use of biocatalysis. Enzymes, such as lipases, can be used to catalyze reactions under mild conditions with high selectivity, reducing the need for harsh chemicals and protecting groups. rsc.org For example, a sustainable method for the synthesis of esters from biomass-derived furfuryl alcohol has been developed using an immobilized lipase. rsc.org This approach could potentially be adapted for the synthesis of this compound derivatives.

Another green approach is the use of alternative energy sources, such as concentrated solar radiation, to drive chemical reactions. nih.gov This method has been successfully used for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in the presence of a natural catalyst like lemon juice. nih.gov Exploring such unconventional energy sources could lead to more sustainable synthetic routes for this compound.

Furthermore, the development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. beilstein-journals.org For instance, a one-pot method for the synthesis of amides from carboxylic acids has been developed using a deoxyfluorinating reagent. beilstein-journals.org

Expansion of Building Block Diversity and Accessibility

The versatility of this compound as a building block is directly related to the diversity of its derivatives. Expanding the range of accessible derivatives is crucial for exploring new applications in drug discovery and materials science.

One way to achieve this is by developing new methods for the functionalization of the oxetane ring. For example, the development of methods for the selective introduction of substituents at different positions of the ring would greatly enhance the diversity of available building blocks.

Another approach is to use this compound as a starting material for the synthesis of more complex molecules. For instance, it can be used to synthesize fluorinated amino acids, which are valuable building blocks for peptides and proteins. researchgate.netnih.gov The synthesis of 3-fluoro-2-oxo-3-phenylpropionic acid derivatives as potent enzyme inhibitors demonstrates the potential of this approach. nih.gov

The development of efficient methods for the synthesis of oxetane and azetidine (B1206935) 3-aryl-3-carboxylic acid derivatives through selective furan (B31954) oxidative cleavage further expands the accessible chemical space. nih.gov

Deeper Understanding of Complex Reaction Mechanisms and Stereocontrol

A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for optimizing reaction conditions and achieving high yields and selectivity.

For example, in the Fischer esterification reaction, acid catalysis is crucial for activating the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol. libretexts.orglibretexts.org Understanding the role of the catalyst and the formation of tetrahedral intermediates is key to controlling the reaction outcome. libretexts.org

Similarly, in the conversion of carboxylic acids to amides using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC), understanding the reaction mechanism allows for the rational design of more efficient coupling agents. openstax.org

Stereocontrol is another critical aspect, particularly when synthesizing chiral derivatives of this compound. The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. researchgate.net

Exploration of Novel Applications in Chemical Sciences

The unique properties of this compound and its derivatives make them attractive candidates for a wide range of applications in chemical sciences.

In medicinal chemistry, the oxetane ring is increasingly being used as a bioisostere for the carboxylic acid functional group. nih.govnih.gov This is because the oxetane moiety can improve the physicochemical properties of drug candidates, such as their solubility and metabolic stability. nih.govnih.gov The evaluation of oxetan-3-ol (B104164) and its derivatives as potential carboxylic acid bioisosteres has shown promising results. nih.gov

Furthermore, the incorporation of fluorine atoms into drug molecules can enhance their biological activity and metabolic stability. researchgate.net Therefore, this compound and its derivatives are valuable building blocks for the design of new drugs. For example, they can be used to synthesize novel aurora kinase inhibitors with anticancer properties. mdpi.com

In materials science, the rigid and polar nature of the oxetane ring can be exploited to create new materials with unique properties. For instance, polymers containing oxetane units may exhibit enhanced thermal stability and mechanical strength.

The development of novel synthetic methods, such as the use of hydrothermal synthesis for the preparation of quinoxaline (B1680401) carboxylic acids, can also open up new avenues for the application of this compound derivatives. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.